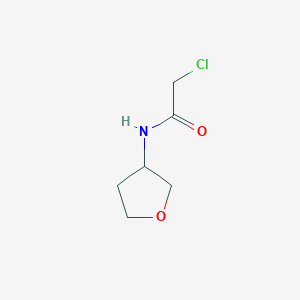

2-chloro-N-(oxolan-3-yl)acetamide

Description

Contextualization within N-Substituted Chloroacetamide Chemistry

N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group (ClCH2C(O)-) bonded to a nitrogen atom, which is further substituted with an organic group. These compounds are notable for their reactivity, primarily due to the presence of a reactive carbon-chlorine bond. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.net

The synthesis of N-substituted chloroacetamides, including 2-chloro-N-(oxolan-3-yl)acetamide, generally involves the chloroacetylation of a primary or secondary amine. ijpsr.info This is typically achieved by reacting the corresponding amine (in this case, oxolan-3-amine) with chloroacetyl chloride or a related chloroacetylating agent. ijpsr.infonih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. neliti.com The versatility of this synthetic route allows for the creation of a wide array of N-substituted chloroacetamides with diverse functionalities.

The chemical behavior of these compounds is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes them valuable intermediates in the synthesis of more complex molecules, as the chloroacetyl group can be readily modified.

Significance as a Chemical Scaffold and Intermediate

The significance of this compound lies in its potential as a versatile chemical scaffold and intermediate. The presence of the reactive C-Cl bond allows for the introduction of various functional groups through nucleophilic substitution. For instance, it can react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is a cornerstone of its utility in building more complex molecular architectures.

The oxolane (tetrahydrofuran) ring is a common feature in many biologically active molecules and natural products. Its inclusion in a reactive scaffold like a chloroacetamide makes this compound a potentially valuable starting material for the synthesis of novel pharmaceutical and agrochemical compounds. While detailed research findings on this specific compound are not extensively documented in publicly available literature, the established reactivity of the N-substituted chloroacetamide class suggests its utility in synthetic organic chemistry.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H10ClNO2 | chemshuttle.com |

| Molecular Weight | 163.604 g/mol | chemshuttle.com |

| CAS Number | 1517772-89-2 | chemshuttle.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Detailed Research Findings

Specific research focused solely on this compound is limited in publicly accessible scientific literature. However, extensive research on the broader class of N-substituted chloroacetamides provides a strong basis for understanding its potential reactivity and applications. Studies on similar compounds demonstrate their use as intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netnih.gov The reactivity of the chloroacetyl group is a well-established tool in medicinal chemistry for the construction of novel molecular entities.

Structure

3D Structure

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

2-chloro-N-(oxolan-3-yl)acetamide |

InChI |

InChI=1S/C6H10ClNO2/c7-3-6(9)8-5-1-2-10-4-5/h5H,1-4H2,(H,8,9) |

InChI Key |

LDVSFVQLEQHVOT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Oxolan 3 Yl Acetamide

Direct Chloroacetylation Approaches

Direct chloroacetylation represents the most straightforward and commonly employed route for the synthesis of 2-chloro-N-(oxolan-3-yl)acetamide. This method involves the direct reaction of a suitable amine with a chloroacetylating agent.

Reaction of 3-Aminotetrahydrofuran (B1273345) with Chloroacetyl Halides

The core of this synthetic approach is the nucleophilic acyl substitution reaction between 3-aminotetrahydrofuran and a chloroacetyl halide, most commonly chloroacetyl chloride. researchgate.netijpsr.info In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl halide. This is followed by the elimination of a halide ion, typically chloride, resulting in the formation of the desired amide bond. researchgate.net The reaction is generally exothermic and often requires cooling to control the reaction rate and minimize side reactions. A common byproduct of this reaction is hydrogen chloride (HCl), which is formed from the reaction of the eliminated chloride ion with the proton from the amine. sciencemadness.org

Optimization of Reaction Conditions: Solvent Effects and Base Catalysis

The selection of an appropriate solvent and base is crucial for optimizing the yield and purity of this compound.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and the solubility of the reactants and products. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dioxane are frequently used. sphinxsai.comnih.gov THF, in particular, has been shown to be an effective solvent for this type of acylation. sphinxsai.com In some procedures, acetic acid has also been utilized as a solvent. neliti.com

Base Catalysis: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To neutralize the acid and drive the reaction to completion, a base is typically added. Common bases include tertiary amines like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comnih.gov Inorganic bases such as potassium carbonate (K2CO3) can also be employed. neliti.com Studies have shown that DBU can be a particularly effective base, leading to high yields at room temperature. sphinxsai.comresearchgate.net The combination of DBU as a base and THF as a solvent has been reported to provide excellent results. sphinxsai.com

Table 1: Optimization of Reaction Conditions for Chloroacetylation

| Base | Solvent | Temperature | Yield | Reference |

| Triethylamine | Dichloromethane | Not specified | Not specified | researchgate.net |

| Triethylamine | Dioxane | Not specified | Not specified | nih.gov |

| Potassium Carbonate | Tetrahydrofuran | Not specified | Good | neliti.com |

| DBU | Tetrahydrofuran | Room Temperature | 75-95% | sphinxsai.com |

Purification Strategies for Synthetic Products

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the base, its salt, and any side products. Common purification techniques include:

Aqueous Workup: The reaction mixture is often poured into cold water to precipitate the product and dissolve water-soluble impurities. ijpsr.infosphinxsai.com The solid product can then be collected by filtration and washed with water. researchgate.netsphinxsai.com

Solvent Extraction: If the product is not a solid, it can be extracted from the aqueous layer using an organic solvent like ethyl acetate. neliti.com The organic layer is then washed with water to remove impurities. neliti.com

Recrystallization: This is a common method to obtain a highly pure product. The crude solid is dissolved in a suitable hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. ijpsr.infosphinxsai.com Ethanol (B145695) is a frequently used solvent for the recrystallization of chloroacetamide derivatives. ijpsr.info

Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel can be employed to separate the desired product from impurities based on their differential adsorption to the stationary phase. researchgate.net

Alternative Synthetic Routes and Precursors

While direct chloroacetylation is a primary method, alternative strategies can be employed, particularly when specific precursors are more readily available or when a different reaction pathway is desired.

Formation of the Oxolane Moiety in Tandem Reactions

In some advanced synthetic strategies, the oxolane ring and the amide bond can be formed in a tandem or one-pot reaction sequence. These methods often involve the use of multifunctional starting materials that can undergo cyclization and amidation under specific catalytic conditions. For instance, a tandem Schmidt-Ritter process has been developed for the synthesis of amides where an in-situ generated nitrile reacts with an alcohol. researchgate.net While not specifically detailed for this compound, such tandem approaches, including oxidative amidation of amines followed by transamidation, represent a modern and efficient way to construct complex amides. researchgate.netnih.gov

Amide Bond Formation via Coupling Reagents

Amide bonds can also be formed by using coupling reagents that activate the carboxylic acid (chloroacetic acid in this case) to react with the amine (3-aminotetrahydrofuran). researchgate.netrsc.org This method avoids the use of highly reactive acyl halides. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). rsc.orgpeptide.com These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond. researchgate.net The use of solid-supported coupling reagents can simplify the purification process as the byproducts remain bound to the solid support and can be removed by simple filtration. silicycle.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description | Reference |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for amide and ester synthesis. | peptide.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | A water-soluble carbodiimide, simplifying workup. | silicycle.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | A uronium-based coupling reagent known for high efficiency and low racemization. | peptide.com |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | A phosphonium-based coupling reagent that minimizes epimerization. | peptide.com |

Chemical Reactivity and Transformation of 2 Chloro N Oxolan 3 Yl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in 2-chloro-N-(oxolan-3-yl)acetamide is highly activated towards nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom electron-deficient and a prime target for nucleophiles. The general mechanism involves the displacement of the chloride ion by a nucleophile (Nu⁻) to form a new C-Nu bond.

The reactivity of N-aryl 2-chloroacetamides, a class of compounds to which this compound belongs, is well-documented, showcasing the ease of chlorine replacement by various nucleophiles. nih.gov These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules and heterocyclic systems. nih.gov

Reactivity with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding α-alkoxy and α-aryloxy acetamides. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent nucleophilic alkoxide or phenoxide ion.

For instance, the reaction with sodium ethoxide in ethanol (B145695) would be expected to yield 2-ethoxy-N-(oxolan-3-yl)acetamide. Similarly, reaction with sodium phenoxide would lead to the formation of 2-phenoxy-N-(oxolan-3-yl)acetamide. The synthesis of 2-(pyridin-3-yloxy)acetamides has been achieved through the alkylation of hydroxypyridines with N-substituted chloroacetamides, illustrating this type of transformation. nih.gov

Table 1: Illustrative Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Ethoxide | Sodium Ethoxide in Ethanol | 2-ethoxy-N-(oxolan-3-yl)acetamide |

| Phenoxide | Sodium Phenoxide in DMF | 2-phenoxy-N-(oxolan-3-yl)acetamide |

| Acetate | Sodium Acetate in Acetic Acid | 2-acetoxy-N-(oxolan-3-yl)acetamide |

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, react with this compound to form α-amino acetamide (B32628) derivatives. These reactions often proceed under mild conditions and are a common method for introducing a glycine-like moiety into a molecule.

For example, treatment with ammonia would yield 2-amino-N-(oxolan-3-yl)acetamide. The reaction with a primary amine, such as aniline, would result in the formation of 2-(phenylamino)-N-(oxolan-3-yl)acetamide. The synthesis of various N-substituted chloroacetamide derivatives is often achieved by reacting chloroacetyl chloride with different amines. ijpsr.infonih.gov

Table 2: Illustrative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Ammonia | Aqueous Ammonia | 2-amino-N-(oxolan-3-yl)acetamide |

| Aniline | Aniline in Ethanol | 2-(phenylamino)-N-(oxolan-3-yl)acetamide |

| Diethylamine | Diethylamine in THF | 2-(diethylamino)-N-(oxolan-3-yl)acetamide |

Reactivity with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with this compound. These reactions lead to the formation of α-thioether derivatives. The high nucleophilicity of sulfur often allows these reactions to proceed rapidly and with high yields.

The reaction with sodium thiomethoxide, for instance, would produce 2-(methylthio)-N-(oxolan-3-yl)acetamide. The synthesis of various sulfur-containing heterocycles can be initiated by the reaction of a sulfur nucleophile with an appropriate electrophile. nih.govnih.gov

Table 3: Illustrative Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Thiomethoxide | Sodium Thiomethoxide in Methanol | 2-(methylthio)-N-(oxolan-3-yl)acetamide |

| Thiophenoxide | Sodium Thiophenoxide in DMF | 2-(phenylthio)-N-(oxolan-3-yl)acetamide |

| Thiourea | Thiourea in Ethanol | S-(2-((oxolan-3-yl)amino)-2-oxoethyl)isothiouronium chloride |

Reactivity with Carbon-Centered Nucleophiles

Carbon-based nucleophiles, such as enolates and organometallic reagents, can also displace the chloride in this compound, leading to the formation of a new carbon-carbon bond. These reactions are crucial for chain extension and the synthesis of more complex carbon skeletons.

For example, the reaction with the enolate of diethyl malonate, generated using a base like sodium ethoxide, would yield diethyl 2-(2-((oxolan-3-yl)amino)-2-oxoethyl)malonate. Such reactions provide a pathway to a wide array of functionalized molecules.

Table 4: Illustrative Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Diethyl malonate enolate | Sodium Ethoxide, Diethyl malonate | Diethyl 2-(2-((oxolan-3-yl)amino)-2-oxoethyl)malonate |

| Cyanide | Sodium Cyanide in DMSO | 2-cyano-N-(oxolan-3-yl)acetamide |

| Phenylmagnesium bromide | Phenylmagnesium bromide in THF | 2-phenyl-N-(oxolan-3-yl)acetamide |

Intramolecular Cyclization Pathways

The structure of this compound, featuring an electrophilic center and potential internal nucleophiles, allows for the possibility of intramolecular cyclization reactions to form heterocyclic systems. The feasibility of such a cyclization depends on the relative positioning of the reacting groups and the stability of the resulting ring system.

Formation of Heterocyclic Systems via Internal Nucleophiles

While the oxygen atom within the oxolane ring is part of a stable five-membered ring and generally not a strong internal nucleophile, the amide nitrogen or oxygen could potentially act as nucleophiles under certain conditions.

A plausible, though likely challenging, intramolecular cyclization could involve the amide nitrogen. Deprotonation of the amide N-H with a strong base could generate an amide anion. This anion could then, in principle, displace the α-chloro group. However, this would lead to the formation of a highly strained four-membered ring (an azetidinone derivative), which is generally not a favored process.

A more conceivable intramolecular reaction could occur if the oxolane ring were to open or be modified to present a more accessible internal nucleophile. For instance, if the oxolane ring were hydroxylated, the resulting hydroxyl group could act as an internal nucleophile. However, with the parent compound, such pathways are speculative without specific experimental evidence. The synthesis of various heterocycles often relies on intramolecular reactions of suitably functionalized precursors. neliti.comorganic-chemistry.org

Table 5: Hypothetical Intramolecular Cyclization

| Internal Nucleophile | Proposed Product | Conditions |

| Amide Nitrogen | 1-(oxolan-3-yl)azetidin-2-one | Strong base (e.g., NaH) |

It is important to note that the propensity for intramolecular versus intermolecular reactions is highly dependent on reaction conditions such as concentration and the nature of any external nucleophiles present.

Regioselectivity and Stereoselectivity in Cyclization Reactions

Intramolecular cyclization of this compound presents an intriguing synthetic challenge due to the potential for forming various heterocyclic ring systems. The regioselectivity of such reactions, determining which atoms are involved in bond formation, and the stereoselectivity, controlling the spatial arrangement of the newly formed chiral centers, are critical aspects that would be influenced by reaction conditions and the inherent structural features of the molecule.

While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, general principles of intramolecular reactions of haloacetamides can provide predictive insights. The nucleophilic centers available for cyclization are the amide oxygen, the amide nitrogen (after deprotonation), and potentially a carbon atom of the tetrahydrofuran (B95107) ring via an activated intermediate.

The outcome of such cyclization would be highly dependent on the choice of base and reaction conditions. For instance, a strong, non-nucleophilic base might favor deprotonation of the amide N-H, leading to an N-centered nucleophile. This could potentially attack the electrophilic carbon bearing the chlorine atom, resulting in the formation of a four-membered ring, an azetidinone derivative. However, the formation of such a strained ring system might be thermodynamically and kinetically disfavored.

Alternatively, the amide oxygen could act as a nucleophile, particularly under acidic conditions or with Lewis acid catalysis, to form a five-membered oxazoline-type intermediate. Subsequent rearrangement or further reaction could lead to more stable heterocyclic products.

The stereochemistry of the oxolane ring at the C3 position would play a crucial role in directing the stereochemical outcome of any cyclization reaction. The substituent at this position would influence the conformational preferences of the molecule, thereby affecting the feasibility and stereoselectivity of the ring-closing step.

Further empirical research is necessary to fully elucidate the regioselective and stereoselective pathways of cyclization for this specific compound. A systematic investigation involving various reaction conditions would be required to map out the potential energy surfaces and identify the most favorable reaction pathways.

Transformations Involving the Amide N-H Group

The amide N-H group in this compound is a key site for chemical modification, allowing for the introduction of various substituents and influencing the molecule's intermolecular interactions.

Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions, typically after deprotonation with a suitable base. These transformations provide a straightforward method to introduce a wide range of functional groups, thereby modifying the compound's physical and chemical properties.

Alkylation: The N-alkylation of amides is a well-established transformation in organic synthesis. For this compound, this would involve treatment with a base to generate the corresponding amidate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or sulfonate).

The choice of base is critical to avoid competing reactions, such as nucleophilic substitution of the chloroacetyl group. A non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) would be suitable for this purpose.

The general scheme for N-alkylation can be represented as follows:

Where R represents an alkyl group and X is a leaving group.

Acylation: Similarly, N-acylation can be achieved by reacting the amidate anion with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an additional acyl group onto the nitrogen atom, forming an N-acyl-N-(oxolan-3-yl)acetamide derivative.

The reaction conditions would be similar to those for N-alkylation, requiring a non-nucleophilic base to generate the reactive amidate.

A representative reaction scheme for N-acylation is:

Where R' represents an alkyl or aryl group.

The successful implementation of these reactions would provide access to a diverse library of N-substituted derivatives of this compound, enabling further exploration of their chemical and biological properties.

Hydrogen Bonding Network Formation

The presence of both a hydrogen bond donor (the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the oxolane ring) in this compound suggests its propensity to form intricate hydrogen bonding networks in the solid state. The nature of these networks significantly influences the crystal packing, melting point, solubility, and other physicochemical properties of the compound.

In the crystalline lattice, it is anticipated that the amide N-H group would participate in strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, forming characteristic one-dimensional chains or tapes. This is a common motif observed in the crystal structures of many primary and secondary amides.

While a definitive crystal structure of this compound is not available in the public domain to provide precise details of its hydrogen bonding network, analysis of related structures can offer valuable insights. For instance, studies on other N-substituted acetamides have revealed the prevalence of N-H···O=C hydrogen bonds as the primary supramolecular synthon.

The table below summarizes the potential hydrogen bond donors and acceptors in the molecule.

| Donor/Acceptor | Group | Role |

| Donor | Amide N-H | Hydrogen Bond Donor |

| Acceptor | Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Acceptor | Oxolane Oxygen | Hydrogen Bond Acceptor |

Further experimental studies, particularly single-crystal X-ray diffraction, are required to fully characterize the hydrogen bonding network of this compound and understand its impact on the solid-state properties of the compound.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Oxolan 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-chloro-N-(oxolan-3-yl)acetamide is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like chlorine, oxygen, and nitrogen causing a downfield shift (to higher ppm values).

The protons of the chloromethyl group (Cl-CH₂-) would likely appear as a singlet at approximately 4.0-4.2 ppm due to the strong deshielding effect of the adjacent chlorine atom and the amide carbonyl group. The amide proton (N-H) is expected to be a broad singlet or a triplet (if coupled to the adjacent methine proton) in the region of 7.5-8.5 ppm, with its exact position and multiplicity being solvent-dependent.

The oxolane (tetrahydrofuran) ring presents a more complex set of signals. The methine proton at the C3 position (N-CH-), being attached to the nitrogen atom, would be shifted downfield, likely appearing as a multiplet around 4.3-4.5 ppm. The four methylene (B1212753) protons of the oxolane ring would give rise to complex multiplets in the upfield region of the spectrum, typically between 1.8 and 3.9 ppm. The protons on C2 and C5, being adjacent to the ring oxygen, would be expected at the more downfield end of this range compared to the protons on C4.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Cl-CH ₂-C=O | 4.0 - 4.2 | Singlet (s) | 2H |

| N-H | 7.5 - 8.5 | Broad Singlet (br s) or Triplet (t) | 1H |

| N-CH - | 4.3 - 4.5 | Multiplet (m) | 1H |

| -O-CH ₂- (C2 & C5) | 3.6 - 3.9 | Multiplet (m) | 4H |

| -CH ₂- (C4) | 1.8 - 2.2 | Multiplet (m) | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The carbon of the chloromethyl group (Cl-CH₂-) would likely appear around 42-45 ppm.

Within the oxolane ring, the methine carbon at C3, bonded to the nitrogen, is anticipated to resonate at approximately 50-55 ppm. The carbons adjacent to the ring oxygen (C2 and C5) would be in the region of 67-70 ppm, while the remaining methylene carbon (C4) would be the most upfield, at around 25-30 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O | 165 - 170 |

| Cl-C H₂- | 42 - 45 |

| N-C H- (C3) | 50 - 55 |

| -O-C H₂- (C2 & C5) | 67 - 70 |

| -C H₂- (C4) | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, the N-H proton would show a cross-peak with the methine proton at C3. The C3 proton would, in turn, show correlations with the adjacent methylene protons at C2 and C4 of the oxolane ring. This allows for the tracing of the proton-proton connectivity network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals. For example, the singlet at ~4.1 ppm would correlate with the carbon signal at ~43 ppm, confirming their assignment to the Cl-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the N-H proton and the protons of the Cl-CH₂- group would show correlations to the carbonyl carbon (C=O). The methine proton at C3 would also show a correlation to the carbonyl carbon, confirming the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration should appear as a sharp to moderately broad peak around 3300-3350 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1530-1570 cm⁻¹.

The C-O-C stretching of the ether in the oxolane ring would likely produce a strong, characteristic band in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3300 - 3350 | Medium-Strong |

| Alkyl C-H | Stretching | 2850 - 2960 | Medium |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bending (Amide II) | 1530 - 1570 | Medium-Strong |

| Ether C-O-C | Stretching | 1050 - 1150 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₀ClNO₂), the calculated molecular weight is approximately 163.60 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 163, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at m/z 165 with about one-third the intensity of the [M]⁺ peak).

Common fragmentation pathways would likely involve the loss of the chlorine atom, the cleavage of the amide bond, and fragmentation of the oxolane ring. Key fragment ions might include:

[M - Cl]⁺: Loss of a chlorine radical (m/z 128).

[CH₂Cl]⁺: The chloromethyl fragment (m/z 49/51).

[C₄H₇O]⁺: The oxolanyl cation (m/z 71), resulting from cleavage of the N-C3 bond.

[C₂H₂ClO]⁺: The chloroacetyl fragment (m/z 77/79).

Cleavage of the amide bond could lead to ions corresponding to the chloroacetyl portion and the oxolanylamine portion.

Expected Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 163/165 | [C₆H₁₀ClNO₂]⁺ (Molecular Ion) |

| 128 | [C₆H₉NO₂]⁺ |

| 77/79 | [C₂H₂ClO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 49/51 | [CH₂Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determination

It would confirm the connectivity of the atoms as deduced from NMR and MS. Furthermore, it would reveal important details about the conformation of the oxolane ring (likely an envelope or twist conformation) and the relative orientation of the chloroacetamide group. Intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule, would also be elucidated, providing insight into the crystal packing. Based on the structure of similar chloroacetamides, it is expected that the molecules would be linked into chains or sheets by N-H···O=C hydrogen bonds. researchgate.net

Molecular Conformation and Torsion Angle Analysis

The oxolane ring itself is not planar and typically adopts an envelope or twisted-envelope conformation to minimize steric strain. The substituent at the 3-position can be either axial or equatorial, with the equatorial position generally being more energetically favorable to reduce steric hindrance.

The amide linkage introduces further conformational considerations. The amide bond (C-N) has a significant degree of double bond character, which restricts rotation and enforces a planar geometry for the atoms involved (C-C(=O)-N-H). The conformation of the acetamide (B32628) side chain relative to the oxolane ring is defined by several key torsion angles:

C-N-C-C(O): This torsion angle would define the orientation of the acetamide group relative to the oxolane ring.

O=C-C-Cl: The orientation of the chloroacetyl group is critical. In related 2-chloro-N-arylacetamides, both syn and anti conformations relative to the N-H bond have been observed. For instance, in 2-chloro-N-(3-fluorophenyl)acetamide, the Cl atom is syn to the oxygen atom.

H-N-C-C: The planarity of the amide group typically results in a torsion angle close to 180° (anti-periplanar) or 0° (syn-periplanar).

Without experimental data, precise torsion angles for this compound cannot be provided. However, computational modeling could predict the most stable conformer by calculating the energy associated with different rotational isomers.

| Compound Name |

| This compound |

| 2-chloro-N-(3-fluorophenyl)acetamide |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound would be primarily dictated by hydrogen bonding and other weaker intermolecular forces. The molecule possesses key functional groups capable of participating in these interactions:

Amide N-H group: This is a strong hydrogen bond donor.

Amide C=O group: The carbonyl oxygen is a strong hydrogen bond acceptor.

Oxolane ring oxygen: This ether oxygen can also act as a hydrogen bond acceptor.

Chlorine atom: The chlorine can participate in weaker halogen bonding and dipole-dipole interactions.

The most significant intermolecular interaction would be the formation of hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This is a common and highly favored interaction in amides, often leading to the formation of infinite chains or tapes within the crystal lattice. For example, in the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains via N-H···O hydrogen bonds.

N-H···O (oxolane): The N-H group could potentially form a hydrogen bond with the oxygen atom of the oxolane ring of an adjacent molecule.

C-H···O/Cl: Weaker C-H···O and C-H···Cl hydrogen bonds may also be present, further stabilizing the crystal structure.

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds would contribute to dipole-dipole interactions, influencing the alignment of molecules in the crystal.

Computational and Theoretical Investigations of 2 Chloro N Oxolan 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For 2-chloro-N-(oxolan-3-yl)acetamide, these calculations can elucidate its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a common method for such investigations, offering a balance between computational cost and accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the oxolane ring's oxygen atom and the amide nitrogen, which are the most electron-rich regions. The LUMO, conversely, is likely to be distributed over the chloroacetamide moiety, particularly the C-Cl bond and the carbonyl group, which are electron-deficient sites.

Theoretical calculations, likely employing a method such as DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), would be used to determine the precise energies of these orbitals. nih.gov The resulting HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| Gap | 5.6 |

Note: The values in this table are illustrative and represent typical energies for similar organic molecules.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen and the oxolane oxygen, highlighting their roles as hydrogen bond acceptors. A region of positive potential would likely be found around the amide hydrogen, indicating its ability to act as a hydrogen bond donor. The area around the chlorine atom would also exhibit some degree of positive potential (a "sigma-hole"), making it susceptible to nucleophilic attack.

Conformational Analysis and Energy Minimization Studies

Exploration of Conformational Landscapes

The conformational landscape of this compound can be explored through systematic or stochastic conformational searches. These computational methods involve rotating the molecule's single bonds and calculating the energy of each resulting conformation. The oxolane ring itself can adopt different puckered conformations (envelope and twist forms), which adds to the complexity of the landscape. Key dihedral angles to consider include those around the C-N amide bond and the C-C bond of the chloroacetyl group.

Relative Stabilities of Conformers

Once various conformers are identified, their relative stabilities are determined by calculating their energies, typically using DFT or other high-level ab initio methods. The conformer with the lowest energy is the global minimum, while others are local minima. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

For this compound, intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the amide hydrogen and the oxolane oxygen. The orientation of the C-Cl bond relative to the carbonyl group (syn or anti) will also significantly impact conformational stability. nih.govnih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-Cl) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 0° (syn) | 1.25 |

| C (intramolecular H-bond) | 60° | -0.50 |

Note: These values are for illustrative purposes and highlight potential energy differences between conformers.

Prediction of Reactivity and Reaction Mechanisms

The computational data gathered from electronic structure and conformational analyses can be used to predict the reactivity of this compound and to propose mechanisms for its reactions. The presence of a chloroacetamide group suggests that the molecule is a good alkylating agent. researchgate.net

The primary site for nucleophilic attack is predicted to be the carbon atom attached to the chlorine. researchgate.net The LUMO distribution, which would show a significant coefficient on this carbon, supports this prediction. A nucleophile would attack this carbon in an SN2-type reaction, displacing the chloride ion. The reactivity of this site can be further quantified by calculating condensed-to-atom Fukui functions, which indicate the most electrophilic sites in the molecule.

The amide bond itself could be susceptible to hydrolysis under acidic or basic conditions, although this is generally a less facile reaction compared to the displacement of the chlorine. The oxolane ring is relatively stable but could undergo ring-opening under harsh acidic conditions.

By mapping the potential energy surface for a given reaction (e.g., nucleophilic substitution), computational methods can be used to identify the transition state structure and calculate the activation energy. This provides a quantitative prediction of the reaction rate and can help to elucidate the detailed reaction mechanism.

Molecular Dynamics Simulations

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound have not been identified in publicly accessible scientific literature. While computational and theoretical investigations, including molecular dynamics simulations, have been conducted on analogous chloroacetamide derivatives to explore their interactions and stability, direct MD simulation data for the this compound compound is not presently available. researchgate.net

Should molecular dynamics simulations for this compound become available in the future, it is anticipated that they would provide a deeper understanding of its dynamic properties.

Synthetic Utility and Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a reactive electrophilic site and a polar heterocyclic ring makes 2-chloro-N-(oxolan-3-yl)acetamide a valuable precursor for the synthesis of more complex organic molecules with potential applications in various fields.

Construction of Advanced Pharmaceutical Intermediates (Generic Chemical Synthesis)

The chloroacetamide functional group is a well-established pharmacophore and a versatile synthetic handle in medicinal chemistry. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for the construction of diverse molecular scaffolds. The presence of the oxolane moiety in this compound can enhance the pharmacokinetic profile of a drug candidate by improving its aqueous solubility and potentially its metabolic stability.

For instance, in a generic synthetic scheme, this compound can be reacted with a primary or secondary amine to introduce a new substituent. This type of reaction is fundamental in the synthesis of various classes of pharmacologically active compounds. The resulting α-amino acetamide (B32628) derivative can serve as a key intermediate for more complex structures. While specific examples for this compound are not extensively documented in publicly available literature, the synthetic utility of analogous chloroacetamides is well-established. For example, other N-substituted chloroacetamides are precursors to a variety of biologically active molecules, underscoring the potential of the title compound in similar synthetic strategies. ijpsr.inforesearchgate.net A related compound, 2-chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide, highlights the interest in this scaffold for creating more elaborate pharmaceutical intermediates. evitachem.com

Development of Agrochemical Precursors (Generic Chemical Synthesis)

The chloroacetamide class of compounds has a long history in the agrochemical industry, particularly as herbicides. The mode of action often involves the alkylation of biological nucleophiles in the target weeds. The structural features of this compound make it a candidate for the development of new agrochemical precursors.

The synthesis of such precursors would follow similar principles as in pharmaceutical synthesis, where the chlorine atom is displaced by a suitable nucleophile to generate the active compound or a key intermediate. The oxolane ring could influence the compound's uptake, translocation, and soil mobility, potentially leading to more effective and selective herbicides. Research on other N-aryl and N-alkyl chloroacetamides has demonstrated their utility as antimicrobial agents and herbicides, providing a strong rationale for exploring the potential of this compound in this area. ijpsr.info

Synthesis of Materials Science Components

The reactivity of the chloroacetamide group can also be harnessed in the field of materials science. For example, this compound could be used to functionalize polymers or surfaces. The chlorine atom provides a site for grafting the molecule onto a material that possesses nucleophilic groups.

The oxolane ring can impart desirable properties to the modified material, such as altered surface energy, hydrophilicity, or biocompatibility. For instance, polymers functionalized with this compound could find applications in biomedical devices or as specialized coatings. While direct examples are not prevalent, the synthesis of monomers like 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) from a chloroacetamide precursor demonstrates the potential for this class of compounds to be incorporated into polymeric materials. researchgate.net

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new lead compounds in drug development and other areas. The structure of this compound makes it an excellent scaffold for the creation of chemical libraries.

| Scaffold | Reagent Class | Resulting Library | Potential Application |

| This compound | Amines (R-NH2) | N-(oxolan-3-yl)-2-(R-amino)acetamides | Pharmaceutical discovery |

| This compound | Thiols (R-SH) | N-(oxolan-3-yl)-2-(R-thio)acetamides | Agrochemical screening |

| This compound | Alcohols (R-OH) | N-(oxolan-3-yl)-2-(R-oxy)acetamides | Materials science |

Role in Organochalcogen Chemistry

Organochalcogen compounds, particularly those containing selenium and tellurium, have garnered significant interest due to their unique chemical and biological properties. Chloroacetamides are valuable precursors for the synthesis of organochalcogen compounds.

This compound can react with chalcogen nucleophiles, such as sodium hydrogen selenide (B1212193) (NaHSe) or sodium hydrogen telluride (NaHTe), to introduce selenium or tellurium into the molecule. These reactions typically proceed via a nucleophilic substitution of the chlorine atom. For example, the reaction of two equivalents of this compound with NaHSe could potentially yield the corresponding diorganoselenide. Such compounds are of interest for their potential antioxidant and other biological activities. Studies on other 2-chloro-N-arylacetamides have demonstrated their successful use in the preparation of diorganyl selenide compounds. ekb.eg

Derivatization for Mechanistic Probes in Chemical Research

The chloroacetamide group is a known covalent modifier of cysteine residues in proteins. This reactivity can be exploited to design chemical probes for studying enzyme mechanisms and identifying protein targets.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it is possible to create a probe that can covalently label specific proteins. The oxolane ring can influence the probe's solubility and cell permeability, as well as its binding affinity to the target protein. The derivatization would typically involve a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile that is part of the reporter group. While no specific examples of this compound being used as a mechanistic probe are documented, the general principle is widely applied in chemical biology.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(oxolan-3-yl)acetamide?

Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. A general approach includes:

- Step 1: Reacting oxolan-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .

- Step 2: Monitoring reaction progress via TLC (e.g., silica gel plates, petroleum ether/ethyl acetate eluent) .

- Step 3: Purification by recrystallization (e.g., using ethanol or pet-ether) .

Key Considerations: Ensure stoichiometric control of chloroacetyl chloride to minimize side products like dichloroacetamide derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Record spectra in deuterated chloroform (CDCl3) at 360–600 MHz. Key signals include:

- IR Spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- X-Ray Crystallography: Resolve solid-state conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. How can the purity of this compound be assessed?

Methodological Answer:

- HPLC/GC-MS: Use a DB-5 or DB-FFAP column with helium carrier gas (2.5 mL/min) to detect impurities .

- Elemental Analysis: Validate %C, %H, %N against theoretical values (deviation <0.3%) .

- Melting Point: Compare with literature values; sharp melting range (±2°C) indicates purity .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst) using fractional factorial design .

- Catalyst Screening: Test bases (e.g., NaHCO3 vs. triethylamine) to enhance nucleophilicity of oxolan-3-amine .

- Continuous Flow Reactors: Improve scalability and reduce side reactions (e.g., hydrolysis) .

Data-Driven Example:

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 60–70°C | 15–20% |

| Solvent | Dry THF | 10% |

| Reaction Time | 4–6 hours | 12% |

| (Adapted from ) |

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified oxolane or acetamide groups (e.g., fluorinated or cyano substituents) .

- Biological Assays: Test antimicrobial activity (MIC against Klebsiella pneumoniae) and cytotoxicity (MTT assay on mammalian cells) .

- Computational Modeling: Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

SAR Table for Analogous Compounds:

| Compound | Substituent | MIC (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | 4-Fluoro | 32 | >100 |

| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 2,4-Dichloro | 16 | 45 |

| (Data from ) |

Q. How should conflicting biological activity data for this compound be analyzed?

Methodological Answer:

- Assay Validation: Confirm reproducibility across independent labs (e.g., check K. pneumoniae strain variability) .

- Metabolite Interference: Use LC-MS to rule out degradation products or impurities (e.g., dichloroacetamide) .

- Combinatorial Effects: Evaluate synergism with antibiotics (e.g., ciprofloxacin) using checkerboard assays .

Case Study: A 2020 study reported antibacterial activity against K. pneumoniae but no cytotoxicity. To resolve contradictions: - Replicate under identical conditions (pH, temperature).

- Cross-validate with alternative cell lines (e.g., HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.